Product packaging for 8-Chloroquinazolin-4-amine(Cat. No.:CAS No. 19808-37-8)

8-Chloroquinazolin-4-amine

Cat. No.: B598491
CAS No.: 19808-37-8
M. Wt: 179.607
InChI Key: XDZIDNYUMYVOFL-UHFFFAOYSA-N
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Description

8-Chloroquinazolin-4-amine is a synthetically versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery research. Its core structure serves as a key building block for the development of novel therapeutic agents targeting a range of diseases. Research indicates that 4-aminoquinazoline derivatives demonstrate potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology. Compounds based on this scaffold have shown promising cytotoxicity in cancer cell lines, such as HCT-116 colon cancer and A549 lung cancer cells, by inducing cell cycle arrest and apoptosis . Furthermore, the quinazoline core is being explored in neuroscience research for the design of Multi-Target Directed Ligands (MTDLs) for complex neurodegenerative diseases like Alzheimer's. Structural modifications of the 4-aminoquinazoline template can yield compounds with affinity for cholinesterases and the N-Methyl-D-Aspartate Receptor (NMDAR), potentially addressing multiple pathological pathways simultaneously . The specific chlorine substitution at the 8-position is a critical structural feature that influences the molecule's electronic properties, binding affinity, and metabolic stability, making it a valuable intermediate for structure-activity relationship (SAR) studies. Ongoing research continues to explore its potential in immunomodulation, as related quinazolinone derivatives have been identified as agonists for Toll-like Receptors (TLR) 7 and 8, highlighting the broad applicability of this chemical series in pharmaceutical development .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6ClN3 B598491 8-Chloroquinazolin-4-amine CAS No. 19808-37-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-chloroquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3/c9-6-3-1-2-5-7(6)11-4-12-8(5)10/h1-4H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDZIDNYUMYVOFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=CN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90857686
Record name 8-Chloroquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19808-37-8
Record name 8-Chloroquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 8-Chloroquinazolin-4-amine

Traditional synthetic pathways to this compound typically involve the sequential formation of the quinazoline (B50416) ring system, followed by functional group interconversions. The key steps are the chlorination of a quinazolinone precursor and the subsequent amination at the 4-position.

A critical step in the synthesis is the conversion of a quinazolin-4(3H)-one intermediate to a 4-chloroquinazoline (B184009). rroij.commdpi.com This transformation activates the 4-position for subsequent nucleophilic substitution. The hydroxyl group of the lactim tautomer of the quinazolinone is replaced by a chlorine atom. mdpi.com

Commonly used chlorinating agents include:

Phosphorus oxychloride (POCl₃): This is a widely used reagent that effectively chlorinates the quinazolinone precursor, often under reflux conditions. rroij.com The reaction can be performed neat or in a solvent like dimethylformamide (DMF).

Thionyl chloride (SOCl₂): In the presence of a catalytic amount of DMF, thionyl chloride can also be used for the chlorination step. mdpi.com

Other Reagent Systems: Combinations such as triphenylphosphine (B44618) with N-chlorosuccinimide or trichloroisocyanuric acid have also been employed to achieve this chlorination. mdpi.com For example, using triphenylphosphine and trichloroisocyanuric acid can yield the 4-chloroquinazoline in high yields of around 89%. mdpi.com

The general mechanism involves the activation of the carbonyl group in the quinazolinone, followed by nucleophilic attack by the chloride ion to replace the oxygen function.

The introduction of the amine group at the 4-position is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom installed in the previous step is an excellent leaving group, activated by the adjacent nitrogen atom in the pyrimidine (B1678525) ring. rroij.comnih.gov

This reaction involves treating the 4-chloroquinazoline intermediate with an amino source.

Ammonia (B1221849): To obtain the primary 4-aminoquinazoline, a reaction with ammonia or an ammonia equivalent is performed. arabjchem.org

Primary and Secondary Amines: A wide variety of primary and secondary amines can be used to synthesize N-substituted 4-aminoquinazolines. nih.govbeilstein-journals.org The reaction conditions can be influenced by the nucleophilicity of the amine; electron-rich amines often react under milder conditions, while electron-poor amines may require longer reaction times or heating. nih.govbeilstein-journals.org

The reaction is often carried out in a suitable solvent, such as ethanol (B145695) or isopropanol (B130326), and may be heated under reflux to ensure completion. mdpi.comchem-soc.si

The synthesis of the quinazoline scaffold itself begins with simpler, appropriately substituted benzene (B151609) derivatives.

Starting Materials: The most common starting materials are derivatives of anthranilic acid (2-aminobenzoic acid) or anthranilamide (2-aminobenzamide). evitachem.comresearchgate.net To synthesize 8-chloro-substituted quinazolines, a precursor such as 2-amino-3-chlorobenzoic acid or a related derivative is required to ensure the chlorine atom is positioned correctly on the benzene ring portion of the final molecule. evitachem.com

The typical synthetic sequence proceeds through key intermediates:

Cyclization: The anthranilic acid derivative is cyclized with a reagent like formamide (B127407) or potassium cyanate (B1221674) to form the corresponding 8-chloroquinazolin-4(3H)-one. evitachem.comjst.go.jp This heterocyclic compound is a crucial intermediate.

Chlorination: The 8-chloroquinazolin-4(3H)-one is then chlorinated as described in section 2.1.1, yielding an intermediate like 4,8-dichloroquinazoline.

Amination: Finally, selective amination at the 4-position, as detailed in section 2.1.2, produces the target compound, this compound. The chlorine at the 4-position is significantly more reactive to nucleophilic substitution than the one at the 8-position due to the electronic influence of the pyrimidine ring nitrogens. nih.gov

Advanced Synthetic Approaches

To improve efficiency, yield, and environmental friendliness, modern synthetic methods have been applied to the synthesis of quinazoline derivatives.

Microwave irradiation has emerged as a powerful technique to accelerate the synthesis of 4-aminoquinazolines. nih.gov It is particularly effective for the amination step (SNAr reaction). nih.govbeilstein-journals.org

Compared to conventional heating methods, which can require long reflux times (e.g., 12 hours), microwave-assisted synthesis can dramatically reduce reaction times to mere minutes (e.g., 10-20 minutes). mdpi.comfrontiersin.org This method often leads to higher yields and cleaner reactions with easier work-up procedures. frontiersin.org The approach has been successfully used for reacting 4-chloroquinazolines with a variety of aryl and heterocyclic amines in solvents like 2-propanol. mdpi.comnih.gov

Table 1: Comparison of Classical vs. Microwave-Assisted Amination of 4-Chloroquinazoline
ParameterClassical MethodMicrowave-Assisted Method
Heating MethodConventional RefluxMicrowave Irradiation
Typical Reaction Time12 hours mdpi.com20 minutes mdpi.com
Energy InputHigherLower frontiersin.org
YieldOften lowerGenerally higher frontiersin.org
Work-upCan be complexSimpler, cleaner profiles frontiersin.org

One-pot syntheses combine multiple reaction steps into a single procedure without isolating intermediates, which enhances efficiency and reduces chemical waste. jst.go.jp

One notable one-pot strategy for producing 4-aminoquinazolines bypasses the need for a separate, often harsh, chlorination step. researchgate.net This method involves the reaction of a quinazolin-4(3H)-one with a primary amine in the presence of hexamethyldisilazane (B44280) (HMDS). The HMDS acts as a mediating agent, facilitating a tandem silylation and substitution sequence in a single vessel. This approach provides excellent yields (83–97%) and is more environmentally friendly as it avoids the use of chlorinating reagents like POCl₃. researchgate.net

Another approach involves the cyclization of o-anthranilic acids with chloroacetonitrile, followed by amination in a single pot, achieving yields between 60-84%. vulcanchem.com These strategies represent a significant advancement in synthesizing the quinazoline scaffold efficiently.

Catalytic Methods (e.g., Nickel-Catalyzed Reactions)

Catalytic methods, particularly those involving nickel, have emerged as powerful tools for forming carbon-nitrogen bonds, a key step in the synthesis of various amino-substituted heterocyclic compounds. While direct nickel-catalyzed synthesis of this compound is not extensively detailed in the provided context, the principles of nickel-catalyzed cross-coupling reactions are well-established for analogous transformations. These reactions offer an alternative to traditional methods, often providing access to complex molecules that are otherwise difficult to synthesize. nih.gov

For instance, nickel-catalyzed cross-coupling reactions have been successfully employed for the C-N bond formation between aryl halides and amines. nih.gov This methodology has been applied to the synthesis of 4-amino-1,8-naphthalimides, demonstrating the utility of nickel catalysis in constructing amino-substituted aromatic systems. nih.gov The general approach involves the coupling of an aryl halide with an amine in the presence of a nickel catalyst, such as Ni(cod)₂, and a suitable ligand. nih.gov

Furthermore, nickel-catalyzed cross-electrophile coupling reactions have expanded the scope of substrates to include a variety of synthetically useful compounds. wisc.edu These methods are particularly valuable for creating bonds between different types of electrophiles, driven by a stoichiometric source of electrons. wisc.edu The development of nickel-catalyzed reductive cross-coupling of heteroaryl chlorides and aryl chlorides further underscores the versatility of this approach. wisc.edu

Chemical Transformations of this compound

Nucleophilic Substitution Reactions at the 4-Position

The 4-position of the quinazoline ring in this compound is activated towards nucleophilic aromatic substitution (SNAr). This reactivity is attributed to the electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine ring. vulcanchem.com Consequently, the amino group at the 4-position can be displaced by various nucleophiles.

The reaction of 4-chloroquinazolines with amines is a widely used method for the synthesis of 4-aminoquinazoline derivatives. nih.govbeilstein-journals.orgresearchgate.net These reactions often proceed readily with electron-rich amines under mild conditions. nih.govbeilstein-journals.org For instance, the reaction of 4-chloroquinazolines with primary or secondary amines in a suitable solvent like isopropanol can lead to the corresponding 4-substituted aminoquinazolines. researchgate.net The use of microwave irradiation can often accelerate these reactions and improve yields, especially with less reactive, electron-poor amines. nih.govbeilstein-journals.org

The general mechanism for the SNAr reaction at the 4-position of a 4-chloroquinazoline involves the nucleophilic attack of the amine on the electron-deficient C4 carbon, followed by the departure of the chloride leaving group. researchgate.net The reactivity can be influenced by the nature of the nucleophile and the solvent. researchgate.net

Table 1: Examples of Nucleophilic Substitution at the 4-Position of Chloroquinazolines

Modifications of the Chloro Group at the 8-Position

The chloro group at the 8-position of the quinazoline ring is also susceptible to modification, although its reactivity can differ from substituents at other positions. This position can participate in various cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.

One of the most common transformations is the Suzuki-Miyaura cross-coupling reaction. For example, 8-bromoquinazolines can undergo Suzuki-type couplings with arylboronic acids to generate 8-aryl quinazolines. google.com This reaction is typically catalyzed by a palladium complex.

The chloro group can also be a site for other metal-catalyzed reactions. While specific examples for this compound are not abundant in the provided text, the general reactivity of halogenated quinazolines suggests that reactions like the Heck, Sonogashira, and Buchwald-Hartwig couplings could be employed to modify the 8-position. mdpi.com

Derivatization of the Quinazoline Core (e.g., at C-2, C-6, C-7)

The quinazoline core of this compound offers multiple sites for further derivatization, allowing for the synthesis of a wide range of analogues with diverse properties.

C-2 Position: The C-2 position can be functionalized through various reactions. For instance, in related quinazoline systems, the C-2 position can be substituted with different groups to enhance biological activity. nih.gov In some synthetic routes, a substituent is introduced at the C-2 position early on, for example, by using a substituted anthranilamide in the initial cyclization step. researchgate.net

C-6 and C-7 Positions: The C-6 and C-7 positions are part of the benzene ring of the quinazoline scaffold and can be modified through electrophilic aromatic substitution or by using pre-functionalized starting materials. For example, the synthesis of 6,7,8-trimethoxy-N-aryl-4-aminoquinazoline derivatives starts from gallic acid, which already contains the desired methoxy (B1213986) groups. researchgate.netnih.gov The introduction of substituents at these positions can significantly impact the molecule's properties. For instance, the presence of methoxy groups at the 6 and 7 positions is a feature in some biologically active quinazoline derivatives. nih.gov

Table 2: Examples of Derivatization of the Quinazoline Core

Formation of Fused Heterocyclic Systems

This compound and its derivatives can serve as building blocks for the synthesis of more complex, fused heterocyclic systems. These reactions often involve the participation of the amino group at the 4-position and another reactive site on the quinazoline core or a substituent.

One common strategy is the reaction of a 4-chloroquinazoline derivative with a binucleophilic reagent. For example, reaction with hydrazine (B178648) hydrate (B1144303) can introduce a hydrazinyl group at the 4-position, which can then be cyclized to form a triazoloquinazoline system. chem-soc.sinih.gov The subsequent condensation of the hydrazinyl intermediate with aldehydes or other reagents can lead to a variety of fused triazoloquinazoline derivatives. chem-soc.sinih.gov

Another approach involves the intramolecular cyclization of a suitably substituted quinazoline derivative. For instance, a substituent at the 4-position containing a reactive functional group can undergo cyclization with a nearby atom on the quinazoline ring to form a new fused ring.

The formation of these fused systems is a powerful strategy for creating novel molecular scaffolds with potential applications in medicinal chemistry and materials science.

Table 3: Compound Names Mentioned in the Article

Structure Activity Relationship Sar Studies and Molecular Design

General Principles of Quinazoline (B50416) SAR

The biological activity of quinazoline derivatives is intricately linked to the nature and position of substituents on the quinazoline ring system. researchgate.netscbt.com Extensive research has elucidated the general principles governing the structure-activity relationships of this class of compounds.

Impact of Substituents at Positions 2, 3, 4, 6, 7, and 8

Substitutions at various positions on the quinazoline ring have been shown to significantly influence the pharmacological activity of the resulting compounds. scbt.com

Position 2: Modifications at the C2 position can modulate the potency and selectivity of quinazoline derivatives. For instance, the introduction of a methyl or thiol group at this position has been associated with enhanced antimicrobial activities. mdpi.com In the context of anticancer activity, the presence of small lipophilic substituents can lead to increased antiproliferative effects. srce.hr

Position 3: The substituent at the N3 position is crucial for the activity of many quinazolinone derivatives. The presence of a substituted aromatic ring at this position is often considered essential for antimicrobial properties. mdpi.com

Position 4: The amino group at the C4 position is a key feature of many biologically active quinazolines, often acting as a hinge binder in the ATP-binding pocket of kinases. ekb.eg The nature of the substituent on this amino group significantly impacts activity. For example, in the context of EGFR inhibition, 4-anilinoquinazolines are a well-established class of inhibitors. srce.hr

Positions 6 and 7: These positions are frequently substituted to enhance the pharmacological properties of quinazoline derivatives. For instance, the introduction of electron-donating groups at the 6 and 7 positions has been shown to increase the anticancer activity of certain compounds. srce.hr The well-known EGFR inhibitor, Gefitinib (B1684475), features a morpholine (B109124) ring at the 6-position, which enhances its water solubility. ekb.eg

Position 8: The substituent at the C8 position can have a profound impact on the selectivity and potency of quinazoline-based inhibitors. For example, in a series of 2-arylquinazolin-4-ones, an 8-methyl group provided the most potency and selectivity towards tankyrases (members of the PARP superfamily) compared to 8-H, 8-OMe, and 8-OH. acs.org This highlights the importance of the steric and electronic properties of the substituent at this position in dictating target specificity.

Influence of Halogenation (e.g., Chlorine at Position 8)

Halogenation is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of lead compounds. The introduction of a halogen atom, such as chlorine, at position 8 of the quinazoline ring can significantly influence its biological activity. mdpi.com Halogen-substituted quinazolinones have demonstrated enhanced antihyperlipidemic effects compared to their non-halogenated counterparts. x-mol.com Specifically, the placement of a chlorine atom at the 8-position has been shown to be a key determinant in the anti-Aβ aggregation activity of certain quinazoline derivatives, with the activity order being 8-Cl > 7-Cl > 6-Cl. d-nb.info This suggests that the electronic and steric effects of the 8-chloro substituent are critical for this particular biological activity.

Role of the Amine Moiety at Position 4

The 4-amino group is a critical pharmacophoric feature for a wide range of biological activities exhibited by quinazoline derivatives. This moiety is often involved in crucial hydrogen bonding interactions with the target protein, particularly in the case of kinase inhibitors where it mimics the adenine (B156593) portion of ATP. ekb.eg The nature of the substituent attached to the 4-amino group is a key determinant of activity and selectivity. For instance, in a series of 4-aminoquinazoline derivatives, the introduction of a 4-amino-3,4-dimethoxyphenyl moiety was associated with enhanced anticancer activity. ekb.eg The secondary amine at this position is often crucial for activity, as its methylation can lead to a dramatic reduction in the inhibitory potential of the compound. nih.gov

SAR Specific to Biological Target Interactions

The structural features of 8-chloroquinazolin-4-amine and its derivatives determine their interaction with specific biological targets, leading to a range of pharmacological effects.

Structural Determinants for Enzyme Inhibition (e.g., Tyrosine Kinases, Cholinesterases, CYP1B1, Sphingomyelinase, PARP)

Tyrosine Kinases: The 4-anilinoquinazoline (B1210976) scaffold is a well-established template for the design of tyrosine kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR). ekb.eg The 4-anilino group plays a crucial role in binding to the ATP pocket of the kinase. mdpi.com The substitution pattern on both the quinazoline ring and the aniline (B41778) moiety dictates the potency and selectivity. For instance, the introduction of a chlorine atom at the 3-position of the aniline ring in some 4-anilinoquinazoline derivatives resulted in potent EGFR inhibitory activity. mdpi.com

Cholinesterases: Quinazoline derivatives have been investigated as inhibitors of cholinesterases (AChE and BuChE), which are key enzymes in the pathogenesis of Alzheimer's disease. In a study of quinazoline-based compounds, an 8-chloro-substituted derivative, 8-chloro-N²-isopropyl-N⁴-phenethylquinazoline-2,4-diamine, exhibited dual inhibition of both AChE and BuChE. d-nb.infosemanticscholar.org This highlights the favorable contribution of the 8-chloro substituent to cholinesterase inhibition.

CompoundSubstitution PatternTarget EnzymeIC50 (µM)
8-chloro-N²-isopropyl-N⁴-phenethylquinazoline-2,4-diamine8-Cl, 2-isopropylamino, 4-phenethylaminoAChE8.6
8-chloro-N²-isopropyl-N⁴-phenethylquinazoline-2,4-diamine8-Cl, 2-isopropylamino, 4-phenethylaminoBuChE2.6

CYP1B1: Cytochrome P450 1B1 (CYP1B1) is an enzyme involved in the metabolism of various compounds, and its inhibition is a potential strategy in cancer therapy. A series of 2-phenylquinazolin-4-amines were designed as selective CYP1B1 inhibitors. ekb.eg Molecular docking studies suggested that the introduction of an amine group and an iodine atom augmented the binding affinity. ekb.eg While specific data for this compound is limited, this study underscores the potential of the 4-aminoquinazoline scaffold for CYP1B1 inhibition.

Sphingomyelinase: Bacterial sphingomyelinase C (SMase) is a virulence factor and a therapeutic target. A study on quinazoline derivatives as SMase inhibitors found that a 6-chloro-substituted compound, 6-chloro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, exhibited potent inhibition of Bacillus cereus SMase. nih.gov This suggests that halogenation of the quinazoline ring is a favorable modification for SMase inhibition.

CompoundSubstitution PatternTarget EnzymeIC50 (µM)
6-chloro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one6-Cl, 2-thioxoB. cereus SMase6.43
6-fluoro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one6-F, 2-thioxoB. cereus SMase6.50

PARP: Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair, and their inhibition is a validated strategy in cancer treatment. frontiersin.org 8-Chloroquinazolin-4-ol has been identified as a PARP-1 enzyme inhibitor with an IC50 of 5.65 μM. medchemexpress.comgoogle.com In a series of 2-alkyl- and 2-aryl-substituted quinazolin-4(3H)-ones, an 8-methyl substituent generally enhanced PARP inhibitory activity compared to an 8-methoxy group. researchgate.net

CompoundSubstitution PatternTarget EnzymeIC50 (µM)
8-Chloroquinazolin-4-ol8-Cl, 4-OHPARP-15.65

Structural Determinants for Receptor Binding (e.g., Adenosine (B11128) Receptors, Adrenergic Receptors)

Adenosine Receptors: Quinazoline derivatives have been explored as antagonists of adenosine receptors, which are G protein-coupled receptors involved in various physiological processes. In a series of 2-aminoquinazoline (B112073) derivatives designed as A2A adenosine receptor antagonists, halogen substitution on the quinazoline ring was investigated. For example, 6-bromo-4-(furan-2-yl)quinazolin-2-amine was identified as a hit compound with high affinity for the A2A receptor. mdpi.comresearchgate.net While specific data for this compound is not extensively reported in this context, the general principles of substitution on the quinazoline ring suggest its potential for interaction with adenosine receptors.

Adrenergic Receptors: The 4-aminoquinazoline core is a key structural feature of several α1-adrenergic receptor antagonists, such as prazosin, doxazosin, and terazosin. nih.gov These nonselective antagonists cause relaxation of smooth muscle in both arterioles and the bladder neck. The binding of antagonists to adrenergic receptors is complex, and for the α1a-adrenergic receptor, two phenylalanine residues in transmembrane domain 7 have been identified as a major site of antagonist affinity. nih.gov The development of selective α1-adrenergic receptor antagonists often involves modification of the substituent at the 4-amino position of the quinazoline ring.

Conformational Requirements for Molecular Recognition

The three-dimensional arrangement of a molecule is critical for its interaction with biological targets. For this compound derivatives, the specific conformation they adopt dictates their ability to bind to receptors or enzymes. The quinazoline core itself is a planar, bicyclic aromatic system, which often serves as a rigid scaffold. The substituents attached to this core, however, introduce conformational flexibility that is crucial for molecular recognition.

The orientation of the amino group at the 4-position and the chloro group at the 8-position are key determinants of the molecule's interaction profile. The nitrogen atoms within the quinazoline ring, particularly at positions 1 and 3, frequently act as hydrogen bond acceptors. The exocyclic amino group at position 4 is a critical hydrogen bond donor. The precise spatial arrangement of these features is necessary for a productive binding event.

For instance, in the design of inhibitors for certain kinases, the planarity of the quinazoline scaffold allows it to fit into the narrow ATP-binding cleft. The substituents then project into specific pockets, and their conformational freedom, or lack thereof, can enhance or diminish binding affinity. The rotational freedom around the bond connecting a substituent to the quinazoline core, for example, can determine whether the molecule can adopt the low-energy conformation required for optimal interaction with the target protein.

Strategies for Lead Optimization and Derivative Design

Once a lead compound like this compound is identified, various strategies are employed to enhance its potency, selectivity, and pharmacokinetic properties.

Bioisosteric Replacements

Bioisosterism involves the substitution of atoms or groups within a molecule with other atoms or groups that have similar physical or chemical properties, with the aim of producing a compound with similar or improved biological activity. This is a common and effective strategy in the optimization of quinazoline-based compounds.

For the this compound scaffold, several positions are amenable to bioisosteric replacement. The chlorine atom at the 8-position, for instance, can be replaced with other groups to probe the electronic and steric requirements of the binding pocket.

Table 1: Potential Bioisosteric Replacements for the Chloro Group at Position 8

Original GroupBioisosteric ReplacementRationale
Chloro (Cl)Fluoro (F)Smaller size, higher electronegativity.
Chloro (Cl)Bromo (Br)Larger size, similar electronics.
Chloro (Cl)Methyl (CH₃)Similar size, alters electronic nature.
Chloro (Cl)Trifluoromethyl (CF₃)Electron-withdrawing, increases lipophilicity.
Chloro (Cl)Cyano (CN)Linear shape, electron-withdrawing.

The amino group at the 4-position is another key site for modification. Replacing it with other functionalities can alter hydrogen bonding capacity and basicity, which can in turn affect target binding and pharmacokinetic properties like solubility and cell permeability.

Molecular Hybridization Approaches

Molecular hybridization is a drug design strategy that involves covalently linking two or more pharmacophores (the active parts of different drug molecules) to create a single hybrid molecule. This new entity may exhibit a broader spectrum of activity, enhanced potency, or a modified selectivity profile.

The this compound scaffold can serve as an excellent anchor for molecular hybridization. For example, it can be hybridized with other heterocyclic systems known to possess distinct biological activities. This approach has been used to create novel anticancer agents by combining the quinazoline core with moieties that target different signaling pathways or cellular processes.

One common strategy involves linking the 4-amino group of the quinazoline to another bioactive molecule via a flexible or rigid linker. The nature and length of this linker are critical and are often optimized to ensure that both pharmacophores can adopt their required binding conformations simultaneously.

Combinatorial Chemistry in Quinazoline Synthesis

Combinatorial chemistry is a powerful technique for rapidly generating large libraries of related compounds. This high-throughput approach is well-suited for exploring the structure-activity relationships of the quinazoline scaffold. By systematically varying the substituents at multiple positions on the this compound core, researchers can quickly identify derivatives with improved properties.

The synthesis of a combinatorial library based on this compound typically involves a multi-step process where different building blocks are introduced at specific positions. For example, a diverse set of aldehydes or acyl chlorides could be reacted with the 4-amino group to generate a library of N-substituted derivatives. Similarly, different starting materials could be used to introduce variety at other positions of the quinazoline ring prior to the introduction of the 4-amino group. The resulting library of compounds can then be screened against a biological target to identify hits for further development.

Computational and Theoretical Investigations

Molecular Docking Studies

Molecular docking simulations are frequently employed to predict the binding orientation of 8-Chloroquinazolin-4-amine and its analogs within the active sites of various protein targets. These studies are crucial for understanding the structural basis of their biological activity.

Docking studies have shown that the 8-chloro-4-aminoquinazoline scaffold can form multiple interactions with protein active sites. The nitrogen atoms within the quinazoline (B50416) ring system often act as hydrogen bond acceptors, while the amino group at the 4-position can serve as a hydrogen bond donor. The chlorine atom at the 8-position can participate in halogen bonding and hydrophobic interactions, which can significantly influence the binding affinity and selectivity of the compound. For instance, in studies of quinazoline derivatives as kinase inhibitors, the quinazoline core is often observed to form key hydrogen bonds with the hinge region of the kinase domain.

Molecular docking studies have been successful in identifying key amino acid residues that are crucial for the binding of this compound-based compounds. For example, in the context of kinase inhibition, residues in the hinge region, the DFG motif, and the gatekeeper residue are often highlighted as being critical for interaction. The specific interactions can include hydrogen bonds with backbone atoms of residues like methionine and cysteine, as well as hydrophobic interactions with aliphatic and aromatic side chains of residues such as leucine, valine, and phenylalanine.

Table 1: Summary of Key Interactions and Residues from Molecular Docking Studies

Target Class Key Interacting Residues Type of Interaction
Kinases Hinge Region (e.g., Met, Cys) Hydrogen Bonding
Gatekeeper Residue Hydrophobic Interaction
DFG Motif Hydrogen Bonding, Hydrophobic Interaction
Other Enzymes Various (e.g., Leu, Val, Phe) Hydrophobic Interaction

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies are performed to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized compounds.

For series of compounds containing the this compound core, QSAR models have been developed to predict their biological activities, such as inhibitory concentrations (IC50). These models are typically generated using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms. The robustness and predictive power of these models are evaluated using various statistical parameters like the correlation coefficient (R²), cross-validated correlation coefficient (Q²), and external validation.

Table 2: Common Physicochemical Descriptors in QSAR Models of Quinazoline Derivatives

Descriptor Type Example Descriptor Significance
Electronic Dipole Moment, Atomic Charges Influences electrostatic interactions
Steric Molar Refractivity, Molecular Volume Relates to the size and shape of the molecule
Hydrophobic LogP Describes the lipophilicity and membrane permeability
Topological Wiener Index, Kier & Hall Indices Encodes information about molecular connectivity and branching

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. frontiersin.org By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, offering insights into conformational changes, stability, and intermolecular interactions. frontiersin.orgnih.gov For a molecule like this compound, MD simulations can be used to study its intrinsic flexibility and its interactions with biological targets such as proteins.

A molecule's biological function is often intrinsically linked to its three-dimensional shape and flexibility. MD simulations can explore the conformational landscape of this compound, identifying its most stable low-energy structures and the pathways for transitioning between them. nih.gov Simulations performed over nanoseconds to microseconds can reveal the inherent dynamics of the quinazoline ring system and the rotational freedom of the amine substituent. frontiersin.org This analysis is crucial for understanding how the molecule might adapt its shape upon entering a protein's binding pocket. mdpi.com

When a ligand binds to a protein, the stability of the resulting complex is critical for its biological effect. MD simulations are widely used to assess this stability. nih.gov After docking this compound into the active site of a target protein, an MD simulation can be run to observe the complex's behavior in a simulated physiological environment. nih.gov

Key metrics used to evaluate stability include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand's atoms is calculated over the simulation trajectory relative to its initial docked position. A stable, low, and converging RMSD value suggests the ligand remains securely bound in the binding pocket. nih.govbioexcel.eu In contrast, a high and fluctuating RMSD may indicate an unstable interaction, with the ligand potentially dissociating from the binding site. nih.gov

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual atoms or residues over the course of the simulation. Analyzing the RMSF of the protein's active site residues can show how the protein structure adapts to the presence of the ligand. bioexcel.eu

Table 2: Illustrative RMSD Data for a Hypothetical Ligand-Protein Complex Simulation. This table demonstrates how RMSD values over time can indicate the stability of a binding pose.
Simulation Time (ns)Active Compound RMSD (Å)Decoy Compound RMSD (Å)
00.00.0
201.22.5
401.44.1
601.55.8
801.46.5
1001.57.2

In this hypothetical example, the active compound reaches a stable RMSD of around 1.5 Å, indicating a stable binding mode. The decoy compound's RMSD continuously increases, suggesting it is unstable and detaching from the binding site. nih.gov

To quantify the binding affinity between a ligand and a protein, end-point free energy calculation methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are frequently employed. nih.gov These methods calculate the binding free energy (ΔG_bind) by combining molecular mechanics energies with continuum solvation models. nih.govnih.gov

The binding free energy is typically decomposed into several components:

ΔE_MM: The molecular mechanics energy in the gas phase, which includes electrostatic and van der Waals interactions.

ΔG_solv: The solvation free energy, which is further divided into a polar (ΔG_pol) and a non-polar (ΔG_np) component.

-TΔS: The conformational entropy change upon binding, which is often computationally expensive and sometimes omitted when ranking congeneric ligands. nih.gov

MM/GBSA and MM/PBSA are considered more accurate than simple docking scores for ranking potential inhibitors because they account for solvation effects and are averaged over multiple conformations from an MD simulation. nih.govfrontiersin.org While MM/PBSA is generally considered more rigorous, MM/GBSA is computationally faster and often serves as a powerful tool in drug design for ranking inhibitors. nih.gov

Table 3: Example of MM/GBSA Binding Free Energy Decomposition (kcal/mol). This table shows a hypothetical breakdown of the energy terms contributing to the binding of a quinazoline derivative to a protein target.
Energy ComponentValue (kcal/mol)
Van der Waals Energy (ΔE_vdW)-45.5
Electrostatic Energy (ΔE_elec)-20.1
Polar Solvation Energy (ΔG_pol)+35.8
Non-polar Solvation Energy (ΔG_np)-4.2
Total Binding Free Energy (ΔG_bind) -34.0

The negative ΔG_bind value indicates a favorable binding interaction. researchgate.net

Advanced Quantum Chemical Calculations

While molecular mechanics methods are efficient for large systems and long simulations, quantum chemical calculations provide a more accurate description of electronic structure. These methods are invaluable for understanding chemical reactivity and molecular properties that depend on the distribution of electrons.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. bhu.ac.inscirp.org It offers a balance between accuracy and computational cost, making it suitable for analyzing molecules of medium size like this compound.

Molecular Electrostatic Potential (MESP): The MESP is a plot of the electrostatic potential mapped onto the electron density surface of a molecule. bhu.ac.in It is a powerful tool for predicting reactivity, as it visualizes electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions. bhu.ac.in For this compound, the MESP would likely show negative potential around the nitrogen atoms of the quinazoline ring and the exocyclic amine, indicating these are sites prone to electrophilic attack or hydrogen bonding. bhu.ac.in

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the ability to donate an electron, while the energy of the LUMO relates to the ability to accept an electron. scirp.org The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. researchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net DFT calculations can precisely determine the energies and spatial distributions of these orbitals for this compound, providing insight into its electronic transition properties and charge transfer capabilities. aps.org

Table 4: Hypothetical DFT-Calculated Electronic Properties for this compound. This table presents plausible values for key electronic descriptors derived from DFT calculations, based on data for similar aromatic systems.
PropertyCalculated Value
Energy of HOMO-6.2 eV
Energy of LUMO-1.5 eV
HOMO-LUMO Energy Gap (ΔE) 4.7 eV
Dipole Moment4.9 Debye

These calculated properties are fundamental for understanding the molecule's stability, polarity, and sites of chemical reactivity. scirp.org

Electronic Structure and Reactivity Predictions

Computational chemistry provides powerful tools to predict the electronic properties and reactivity of molecules. For this compound, methods like Density Functional Theory (DFT) are employed to understand its behavior at a molecular level. These theoretical investigations are crucial for predicting how the molecule will interact with other chemical species and for guiding the synthesis of new related compounds.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.netuni-muenchen.deavogadro.ccresearchgate.net The MEP surface illustrates regions of electron richness and electron deficiency. Typically, electron-rich areas, shown in red, are susceptible to electrophilic attack, while electron-poor areas, depicted in blue, are prone to nucleophilic attack. researchgate.netresearchgate.net

For quinazoline derivatives, the nitrogen atoms of the heterocyclic ring and the exocyclic amino group are generally electron-rich regions, indicating they are likely sites for interactions with electrophiles. researchgate.netresearchgate.net The distribution of electrostatic potential helps in understanding intermolecular interactions, such as hydrogen bonding, which are critical in biological systems. researchgate.net

Frontier Molecular Orbitals (HOMO-LUMO)

The reactivity of a chemical compound can be effectively understood by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ajchem-a.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ajchem-a.comresearchgate.net

The energy gap between the HOMO and LUMO (Egap) is a significant indicator of molecular stability and reactivity. wuxibiology.comnih.gov A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For related quinazoline structures, DFT calculations are used to determine these orbital energies and predict the molecule's kinetic stability and chemical reactivity.

The table below presents hypothetical HOMO-LUMO energy values and related quantum chemical descriptors for this compound, calculated using DFT methods. These values are essential for predicting the molecule's electronic behavior.

Table 1: Calculated Quantum Chemical Descriptors for this compound (Note: The following data is illustrative and based on typical values for similar compounds, as specific experimental or computational studies on this compound are not publicly available. Calculations would typically be performed at a specific level of theory, such as B3LYP/6-31G(d).)

ParameterValue (eV)Description
EHOMO-6.25Energy of the Highest Occupied Molecular Orbital
ELUMO-1.50Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)4.75LUMO-HOMO energy difference, indicates chemical reactivity
Ionization Potential (I)6.25Approximated as -EHOMO
Electron Affinity (A)1.50Approximated as -ELUMO
Global Hardness (η)2.375(I-A)/2, measures resistance to change in electron distribution
Chemical Potential (μ)-3.875-(I+A)/2, indicates the escaping tendency of electrons
Electrophilicity Index (ω)3.15μ2/(2η), measures the energy lowering due to electron flow

Reactivity Predictions

The reactivity of halogenated quinazolines is a subject of significant interest. In molecules like 4-chloroquinazolines, the C4-position is particularly reactive towards nucleophilic aromatic substitution (SNAr). scispace.comfrontiersin.org This heightened reactivity is attributed to the electron-withdrawing effect of the adjacent nitrogen atom (N3) in the quinazoline ring. researchgate.net

Mechanistic Insights into Biological Interactions Non Clinical Focus

Modulation of Specific Enzyme Activities

The quinazoline (B50416) core is a well-established "privileged scaffold" in kinase inhibitor design, with the 4-aminoquinazoline substructure being a key feature in numerous approved drugs that target protein tyrosine kinases. ugr.esnih.govmdpi.com These enzymes play a critical role in cellular signaling pathways that control growth, proliferation, and differentiation. ugr.esjst.go.jp Dysregulation of kinase activity is a hallmark of various diseases, particularly cancer, making them important therapeutic targets. google.com

The primary mechanism of inhibition for 4-anilinoquinazoline (B1210976) derivatives, such as the well-known Epidermal Growth Factor Receptor (EGFR) inhibitors gefitinib (B1684475) and erlotinib, is competitive binding at the ATP-binding site within the kinase domain. ugr.esnih.govnih.gov This prevents the phosphorylation of the kinase and blocks downstream signaling. nih.govnih.gov The quinazoline nitrogen atoms typically form crucial hydrogen bonds with the "hinge" region of the kinase, anchoring the inhibitor in the active site. The aniline (B41778) portion extends into a more variable, lipophilic pocket, and modifications to this group are used to achieve potency and selectivity for different kinases. ugr.es

Several classes of quinazoline-based inhibitors have been developed:

EGFR Inhibitors : The 4-anilinoquinazoline scaffold is a common structural feature for inhibitors of the ErbB family of receptor tyrosine kinases, which includes EGFR (ErbB1), HER2 (ErbB2), HER3 (ErbB3), and HER4 (ErbB4). ugr.esgoogle.com Overexpression or mutation of EGFR and ErbB2 has been linked to numerous cancers. ugr.esgoogle.com

VEGFR Inhibitors : Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR-2, are essential mediators of angiogenesis (the formation of new blood vessels), a process critical for tumor growth and metastasis. nih.govnih.gov The quinazoline scaffold serves as the flat heteroaromatic moiety in many type II VEGFR-2 inhibitors, which bind to the enzyme and stabilize its inactive conformation. nih.gov Derivatives of quinazolin-4-amine (B77745) have been investigated as dual inhibitors of both VEGFR-2 and other kinases like c-Met. researchgate.net

Src Kinase Inhibitors : Src family kinases (SFKs) are non-receptor tyrosine kinases involved in cancer progression. rcsb.org Substituted anilinoquinazolines have been developed that show high affinity and specificity for the tyrosine kinase domains of c-Src and Abl enzymes. rcsb.org

Other Kinases : The versatile quinazolin-4-amine scaffold has also been adapted to target other kinases. For instance, 6-arylquinazolin-4-amines have been identified as potent, ATP-competitive inhibitors of cdc2-like kinases (Clk), which are involved in regulating pre-mRNA splicing. nih.gov

While the general quinazolin-4-amine framework is a recognized kinase inhibitor pharmacophore, specific inhibitory data for 8-chloroquinazolin-4-amine against EGFR, VEGFR, Src, or MEK were not available in the reviewed literature.

Table 1: Examples of Quinazoline-Based Kinase Inhibitors

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are enzymes that hydrolyze the neurotransmitter acetylcholine (B1216132). mdpi.comwikipedia.org Inhibition of these enzymes is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease. nih.govd-nb.infonih.gov While a wide variety of chemical structures, including tertiary amine derivatives of chlorochalcone (B8783882) and uracil (B121893) derivatives, have been evaluated as cholinesterase inhibitors, there was no information found in the searched literature regarding the activity of this compound against either AChE or BuChE. nih.govnih.gov

Acid sphingomyelinase (ASM) is a lysosomal enzyme that catalyzes the hydrolysis of sphingomyelin (B164518) into ceramide. d-nb.info This process is a key part of cellular stress responses. d-nb.info A class of drugs known as functional inhibitors of acid sphingomyelinase (FIASMAs) work by accumulating in lysosomes, leading to the detachment and subsequent degradation of ASM. d-nb.info These compounds are typically lipophilic and possess weakly basic properties. nih.govd-nb.info Although this compound contains a basic amine and could potentially accumulate in lysosomes, no specific studies were found in the reviewed literature that evaluated its activity as a sphingomyelinase inhibitor.

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes involved in cellular processes such as DNA repair. While specific data for this compound was not identified, a closely related analog, 8-chloroquinazolin-4-ol , has been reported as an inhibitor of the PARP-1 enzyme. medchemexpress.com This compound, which differs by having a hydroxyl group instead of an amine at the C4 position, demonstrated inhibitory activity with a half-maximal inhibitory concentration (IC₅₀) of 5.65 μM. medchemexpress.com This finding suggests that the 8-chloroquinazoline (B1587598) scaffold may be a viable starting point for the development of PARP inhibitors.

Table 2: PARP-1 Inhibitory Activity of an 8-Chloroquinazoline Analog

Dihydrofolate reductase (DHFR) is a crucial enzyme that reduces dihydrofolate to tetrahydrofolate, a key cofactor in the synthesis of DNA precursors and several amino acids. asm.orgmdpi.com Consequently, DHFR is a well-established target for anticancer and antimicrobial agents. mdpi.comvietnamjournal.ru The quinazoline ring system is a component of several known DHFR inhibitors. asm.org For example, trimetrexate (B1681579) is a quinazoline-based DHFR inhibitor used in cancer therapy, and other di-amino quinazoline derivatives have been developed as potent antimalarial agents by targeting the parasite's DHFR enzyme. asm.org Despite the prevalence of the quinazoline scaffold in this class of inhibitors, no specific data on the DHFR inhibitory activity of this compound were found in the reviewed scientific literature.

Cyclooxygenase (COX) enzymes are involved in inflammatory pathways, while urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key factor in infections by pathogens like Helicobacter pylori. brieflands.com A review of the available literature did not yield any information regarding the inhibitory activity of this compound against either COX or urease enzymes.

Table of Mentioned Compounds

Receptor Binding and Signaling Pathway Modulation

The biological effects of this compound and its derivatives are often initiated at the cell surface through interactions with various receptors, leading to the modulation of intracellular signaling cascades.

Adenosine (B11128) Receptor Antagonism/Agonism

Derivatives of the quinazoline scaffold have been identified as potent antagonists of adenosine receptors, particularly the A2A subtype. mdpi.comresearchgate.netsemanticscholar.org The adenosine A2A receptor (A2AR) is a G protein-coupled receptor that, upon activation by its endogenous agonist adenosine, increases intracellular cyclic AMP (cAMP) levels. mdpi.com This in turn activates protein kinase A (PKA), which phosphorylates the cAMP response element-binding protein (CREB). mdpi.com

Research has highlighted the 2-aminoquinazoline (B112073) structure as a promising framework for developing new A2AR antagonists. mdpi.comresearchgate.net For instance, structure-activity relationship (SAR) studies on quinazoline's 4-position have shown that certain substituents are well-suited for the receptor's steric requirements. semanticscholar.org The development of selective and potent A2AR antagonists is an active area of research due to their therapeutic potential in various conditions. mdpi.com Non-selective A2A receptor antagonists, such as caffeine, have been linked to a reduced risk of developing neurodegenerative diseases. mdpi.com

Pharmacophore-based screening has also successfully identified 4-methylquinazoline (B149083) derivatives as adenosine receptor antagonists. nih.gov While many of these derivatives act as non-selective adenosine receptor ligands, some have shown selectivity for the A2B receptor subtype. nih.gov

α1-Adrenergic Receptor Interactions

α1-Adrenergic receptors (α1-ARs) are G protein-coupled receptors that mediate physiological responses to norepinephrine (B1679862) and epinephrine. amegroups.cn There are three subtypes: α1A, α1B, and α1D, all of which signal through the Gq/11 pathway. amegroups.cn The α1-receptor, being a Gq type, activates phospholipase C, which increases inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately leading to a rise in intracellular calcium levels and smooth muscle contraction. nih.gov

The interaction between ligands and α1-ARs involves specific structural features. For agonists, a protonated amine, a β-hydroxyl group on a chiral center, and a substituted aromatic ring capable of hydrogen bonding are generally required. researchgate.net Studies have identified key amino acid residues within the receptor that are crucial for ligand binding and receptor activation. researchgate.net For example, in the α1B-AR, Phenylalanine 310 is critically involved in an aromatic-aromatic interaction with the phenyl ring of catecholamine agonists. researchgate.net The development of subtype-selective drugs is essential for elucidating the specific functional roles of each α1-AR subtype. amegroups.cn

Interception of Cellular Proliferation Pathways

Quinazoline derivatives have demonstrated significant potential in targeting pathways that control cell proliferation, a hallmark of cancer. These compounds can exert their effects through various mechanisms, including the inhibition of receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR), which are often overexpressed in malignant tumors. beilstein-journals.org The 4-anilinoquinazoline scaffold is a well-known structural motif in several approved EGFR inhibitors. beilstein-journals.org

Beyond RTK inhibition, some quinazoline derivatives act as vascular disrupting agents and can induce apoptosis. beilstein-journals.org The antiproliferative effects of certain quinazoline compounds have been linked to their ability to induce G2/M cell cycle arrest. vulcanchem.com For example, N-[(4-methoxyphenyl)methyl]quinazolin-4-amine has shown potent antiproliferative effects against breast and prostate cancer cells by inhibiting EGFR kinase and activating caspases, which leads to apoptosis through mitochondrial pathways. vulcanchem.com

The modulation of cholinergic receptor signaling can also impact cell proliferation. nih.gov Activation of muscarinic acetylcholine receptors (mAChRs) can lead to an increase in intracellular calcium and the phosphorylation of the MAPK/ERK pathway, which in turn promotes protein synthesis and cell proliferation. nih.gov

Modulation of Oxidative Stress Pathways

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense mechanisms to neutralize them. biocompare.com This imbalance can lead to damage of cellular macromolecules, including lipids, proteins, and DNA. nih.govmdpi.com

Cellular sources of ROS include mitochondrial respiration and enzymes like NADPH oxidase and xanthine (B1682287) oxidase. biocompare.comnih.gov The consequences of oxidative stress are far-reaching and are implicated in the pathogenesis of numerous diseases. mdpi.com Oxidative damage to DNA can result in lesions such as 8-oxoguanine, a mutagenic product that can lead to genomic instability. nih.govmdpi.com Proteins are also vulnerable to oxidation, leading to modifications like carbonylation and the formation of cross-links, which can impair their function. nih.govnih.gov Lipid peroxidation, the oxidative degradation of lipids, generates reactive aldehydes like malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE), which can further propagate cellular damage. nih.govmdpi.comnih.gov

Aerobic organisms have evolved sophisticated antioxidant defense systems to counteract oxidative stress. These include enzymes like superoxide (B77818) dismutase, catalase, and glutathione (B108866) peroxidase, as well as non-enzymatic antioxidants such as glutathione and vitamins C and E. biocompare.commdpi.com

Interactions with Subcellular Components

The biological activity of this compound and its analogs extends to direct interactions with crucial subcellular structures.

Tubulin Polymerization Inhibition

A significant mechanism of action for several quinazoline-based compounds is the inhibition of tubulin polymerization. beilstein-journals.orgfrontiersin.orgnih.gov Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. By disrupting microtubule dynamics, these compounds can arrest cells in the mitotic phase of the cell cycle, ultimately leading to apoptosis. vulcanchem.comfrontiersin.org

Many of these quinazoline derivatives bind to the colchicine (B1669291) binding site on β-tubulin. vulcanchem.comfrontiersin.org For example, certain 4-biarylaminoquinazoline analogues have been identified as potent inhibitors of tubulin polymerization, with activities comparable to the well-known antimitotic agent combretastatin (B1194345) A-4. nih.gov Molecular modeling studies have been employed to understand the structure-activity relationships and rationalize the pharmacodynamic properties of these compounds. nih.gov The inhibitory concentration (IC50) values for tubulin polymerization and the percentage of inhibition of colchicine binding are key parameters used to evaluate the potency of these inhibitors. frontiersin.orgnih.gov

Inducement of Apoptosis in Cellular Models

The programmed cell death, or apoptosis, is a crucial process for eliminating damaged or unwanted cells, and its dysregulation is a hallmark of cancer. aging-us.com The compound this compound and its derivatives have been investigated for their ability to induce apoptosis in various cancer cell lines, suggesting a potential mechanism for their anticancer activity. This process is often mediated through the intrinsic and extrinsic apoptotic pathways, which involve a cascade of molecular events, including the activation of caspases and the regulation by the B-cell lymphoma 2 (Bcl-2) family of proteins. aging-us.comresearchgate.net

Research has shown that quinazoline derivatives can trigger apoptosis by modulating the expression of key regulatory proteins. For instance, certain derivatives have been observed to upregulate the expression of pro-apoptotic proteins like Bax and downregulate the anti-apoptotic protein Bcl-2. researchgate.net This shift in the Bax/Bcl-2 ratio is a critical determinant for initiating the mitochondrial apoptotic pathway. researchgate.netmdpi.com The Bcl-2 family of proteins controls the permeabilization of the outer mitochondrial membrane, a pivotal event in apoptosis that leads to the release of cytochrome c into the cytoplasm. researchgate.netnih.govmdpi.com

Once in the cytoplasm, cytochrome c can bind to the apoptotic protease-activating factor 1 (Apaf-1), forming an apoptosome that activates initiator caspases, such as caspase-9. nih.govfrontiersin.org These initiator caspases then cleave and activate executioner caspases, including caspase-3 and caspase-7, which are responsible for the cleavage of various cellular substrates, ultimately leading to the characteristic morphological and biochemical changes of apoptosis. aging-us.comnih.gov Studies on quinazoline derivatives have demonstrated the activation of these key caspases. vulcanchem.com

Furthermore, some quinazoline compounds have been shown to induce cell cycle arrest, a process often linked to the induction of apoptosis. nih.gov By halting the cell cycle at specific phases, such as G2/M, these compounds can provide a window for the apoptotic machinery to be engaged, particularly in cells with DNA damage. frontiersin.orgnih.gov The p53 tumor suppressor protein plays a significant role in this process by transcribing genes involved in both cell-cycle arrest and apoptosis. nih.gov

The extrinsic apoptotic pathway, initiated by the binding of death ligands to their corresponding receptors on the cell surface, can also be influenced by quinazoline derivatives. agroparistech.frnih.gov This pathway leads to the recruitment of adaptor proteins and the activation of initiator caspase-8. agroparistech.frnih.gov While direct modulation of the extrinsic pathway by this compound itself is less characterized, the crosstalk between the intrinsic and extrinsic pathways, often involving the cleavage of the BH3-only protein Bid by caspase-8, provides a potential link. nih.gov

Detailed Research Findings

Investigations into the apoptotic effects of quinazoline derivatives have yielded specific data across various cancer cell lines. While direct studies on this compound are limited in the public domain, research on structurally related compounds provides valuable mechanistic insights.

For example, a study on novel hybrids of quinazoline-4(3H)-ones demonstrated that compound 8f induced both early and late apoptosis in UO-31 renal cancer cells, as determined by the Annexin V-FITC assay. researchgate.net This compound also led to an increase in the levels of caspase-3 and upregulated the expression of the pro-apoptotic protein Bax, while downregulating the anti-apoptotic protein Bcl-2. researchgate.net

Another study focusing on 4-anilinoquinazoline analogues identified DW-8 as a potent inducer of apoptosis in SW620 colorectal cancer cells. nih.gov This was evidenced by cell cycle arrest at the G2 phase and activation of the intrinsic apoptotic pathway, indicated by the activation of caspase-9 and the executioner caspases-3 and -7. nih.gov

The tables below summarize key findings from studies on quinazoline derivatives, illustrating their pro-apoptotic activity in different cellular contexts.

Table 1: Effects of Quinazoline Derivatives on Apoptotic Markers

CompoundCell LineEffect on CaspasesEffect on Bcl-2 Family ProteinsReference
8f UO-31 (Renal Cancer)Increased caspase-3 levelsUpregulated Bax, Downregulated Bcl-2 researchgate.net
DW-8 SW620 (Colorectal Cancer)Activated caspase-9, -3, and -7Not specified nih.gov
N-[(4-methoxyphenyl)methyl]quinazolin-4-amine MCF-7 (Breast Cancer)Activated caspase-3/7Not specified vulcanchem.com

Table 2: Cytotoxic Activity of Quinazoline Derivatives in Cancer Cell Lines

CompoundCancer TypeCell LineIC₅₀ (µM)Mechanism of ActionReference
8-Bromo-2-chloroquinazolin-4-amine derivative Breast CancerNot specified15Induces apoptosis via caspase activation
N-[(4-methoxyphenyl)methyl]quinazolin-4-amine Breast CancerMCF-71.2Induces apoptosis via mitochondrial pathways vulcanchem.com
N-[(4-methoxyphenyl)methyl]quinazolin-4-amine Prostate CancerPC-31.8Induces apoptosis via mitochondrial pathways vulcanchem.com
DW-8 Colorectal CancerHCT1168.50Induces intrinsic apoptosis nih.gov
DW-8 Colorectal CancerHT295.80Induces intrinsic apoptosis nih.gov
DW-8 Colorectal CancerSW6206.15Induces intrinsic apoptosis nih.gov

These findings collectively highlight the pro-apoptotic potential of the quinazoline scaffold, suggesting that compounds like this compound may exert their anticancer effects through the induction of programmed cell death in cancer cells. The detailed mechanisms often involve the modulation of the Bcl-2 family of proteins and the activation of the caspase cascade, leading to the systematic dismantling of the cell.

Advanced Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of a compound.

¹H NMR: In a hypothetical ¹H NMR spectrum of 8-Chloroquinazolin-4-amine, one would expect to see distinct signals for each unique proton. The protons on the quinazoline (B50416) ring system (at positions 2, 5, 6, and 7) would appear in the aromatic region (typically 7.0-9.0 ppm). The chemical shifts would be influenced by the electron-withdrawing chloro group at position 8 and the electron-donating amine group at position 4. The protons of the amine group (-NH₂) would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

¹³C NMR: A ¹³C NMR spectrum would show a signal for each unique carbon atom in the molecule. The carbon atoms of the quinazoline core would have characteristic shifts, with carbons directly bonded to nitrogen or chlorine appearing at different fields. For instance, C4 (bonded to the amine) and C8 (bonded to chlorine) would be significantly affected.

2D NMR: Techniques like COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, helping to assign the signals of the aromatic protons. HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be used to correlate proton signals with their directly attached carbons and with carbons two or three bonds away, respectively, allowing for unambiguous assignment of the entire carbon skeleton.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental composition. The molecular ion peak (M⁺) for this compound (C₈H₆ClN₃) would be expected at an m/z corresponding to its molecular weight. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak, about one-third the intensity of the molecular ion peak, would be a key identifier. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental formula. Fragmentation patterns, resulting from the cleavage of the molecule in the mass spectrometer, would offer further structural clues.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands:

N-H Stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹ due to symmetric and asymmetric stretching vibrations of the N-H bonds. analyzetest.com

C=N and C=C Stretching: The quinazoline ring would exhibit C=N and C=C stretching vibrations in the 1450-1650 cm⁻¹ region.

N-H Bending: A bending vibration for the primary amine group would be expected around 1580-1650 cm⁻¹. analyzetest.com

C-Cl Stretching: The carbon-chlorine bond would produce a stretching absorption in the fingerprint region, typically between 600-800 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores (light-absorbing groups). The quinazoline ring system is a chromophore. The absorption of UV light by this compound would result in a distinct spectrum, with absorption maxima (λ_max) characteristic of the π → π* and n → π* electronic transitions within the aromatic system. The positions of these maxima would be influenced by the chloro and amine substituents. ijprajournal.comresearchgate.net

X-ray Crystallography and Single Crystal Diffraction

This technique is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state. A successful single-crystal X-ray diffraction analysis of this compound would require growing suitable single crystals of the compound.

Fluorescence Spectroscopy and Applications as Probes

Research into substituted quinazolines has revealed that the introduction of various functional groups at different positions on the quinazoline ring system can significantly influence their absorption and emission properties. The design of donor-acceptor (D-A) systems based on the quinazoline core is a common strategy to create new fluorescent molecules. rsc.org In these systems, the electron-deficient quinazoline ring acts as the acceptor, and the introduction of electron-donating groups at positions such as C4 or C7 can modulate the intramolecular charge transfer (ICT) characteristics, leading to a range of emission colors and Stokes shifts. rsc.orgmdpi.com

For instance, a series of fluorescent compounds based on a 2-(3,5-bis(trifluoromethyl)phenyl)-quinazoline acceptor with various amino donors at the 4- or 7-positions demonstrated emissions spanning from 414 nm to 597 nm in cyclohexane (B81311) solutions. rsc.org Some of these derivatives exhibited high photoluminescence quantum yields (QY) of over 80%. rsc.org Similarly, 4-(4-aminophenyl)-2-azinylquinazolines have been synthesized and their photophysical properties, including positive emission solvatochromism, have been investigated. researchgate.net

The fluorescence of quinazoline derivatives is also sensitive to their environment, such as solvent polarity. Many quinazoline-based chromophores exhibit solvatochromism, where the emission wavelength shifts with changes in the polarity of the solvent. mdpi.comresearchgate.net This property is indicative of a change in the dipole moment of the molecule upon excitation and is a key feature for their application as environmental probes.

Furthermore, the ability of quinazoline derivatives to act as fluorescent sensors for various analytes has been a significant area of investigation. Their utility as chemosensors often relies on the modulation of their fluorescence intensity or wavelength upon binding to a target species. For example, certain quinazolinone derivatives have been developed as selective "off-on" fluorescent sensors for metal ions like Fe(III). nih.gov In one study, a novel quinazolinone compound showed highly selective and sensitive recognition of Fe(III) ions through a significant quenching of its fluorescence. nih.gov Another report detailed a fluorescent sensor based on a 2-methyl-4(3H)-quinazoline thione for the selective detection of Fe(III), where the fluorescence emission intensity weakened upon complexation. tandfonline.comingentaconnect.com

The development of (di-(2-picolyl)amino)quinazolines has led to fluorescent probes for phosphate (B84403) recognition, demonstrating the versatility of the quinazoline scaffold in detecting biologically relevant anions. rsc.org These probes operate on a fluorescence on-off system, where they selectively recognize copper ions by fluorescence quenching, and their subsequent copper complexes exhibit fluorescence enhancement in the presence of phosphoric acid derivatives. rsc.org

The following table summarizes the fluorescence properties of some representative quinazoline derivatives to illustrate the range of photophysical characteristics observed in this class of compounds.

Compound NameExcitation Wavelength (λex)Emission Wavelength (λem)Quantum Yield (ΦF)Solvent/StateApplication/Remark
2-Methyl-4(3H)-quinazoline thioneNot specified306.5 nmNot specifiedNot specifiedFluorescent sensor for Fe(III) ions. tandfonline.comingentaconnect.com
2-(Aryl/thiophen-2-yl)quinazolin-4(3H)-onesNot specifiedBlue-green regionUp to 0.89TolueneHigh quantum yields in solution. researchgate.net
4- or 7-donor substituted 2-(3,5-bis(trifluoromethyl)phenyl)quinazolinesNot specified414 - 597 nmUp to >0.80CyclohexaneTunable emission based on donor group. rsc.org
2,4-bis(4-methoxyphenyl)-substituted quinazolineNot specified438 nmNot specifiedTolueneEmission is red-shifted in polar solvents. mdpi.com
3-Aryl-5-aminobiphenyl substituted rsc.orgresearchgate.nettandfonline.comtriazolo[4,3-c]quinazolinesNot specifiedBroad rangeUp to 0.94TolueneExhibit strong fluorescence in solution and solid state. mdpi.com
(di-(2-picolyl)amino)quinazolinesNot specifiedNot specifiedNot specified1% DMSO/WaterProbes for phosphate recognition via a fluorescence on-off system with copper ions. rsc.org

Role As a Chemical Probe and Pharmaceutical Scaffold

Utility as a Scaffold for Rational Drug Design

Rational drug design is an approach that involves the meticulous design and synthesis of new drug molecules based on a deep understanding of their biological targets. bpums.ac.irparssilico.com This process often utilizes a central molecular framework, or scaffold, which is systematically modified to optimize interactions with a specific protein or pathway. wpmucdn.com The 4-aminoquinazoline scaffold, including the 8-chloro derivative, is frequently employed in this paradigm due to its proven success in generating biologically active compounds. mdpi.comnih.gov The synthesis process often involves nucleophilic substitution at key positions, allowing for the controlled addition of various functional groups to fine-tune the molecule's properties. mdpi.comrsc.org

Complex multifactorial diseases, such as Alzheimer's disease (AD), have prompted a shift from the traditional "one molecule, one target" approach to the development of Multi-Target Directed Ligands (MTDLs). mdpi.comnih.gov MTDLs are single chemical entities engineered to interact with multiple biological targets simultaneously, which can offer a more effective therapeutic strategy for diseases with complex pathologies. nih.govnih.gov

The 8-chloroquinazolin-4-amine scaffold has been successfully utilized in this approach. In a notable study, researchers designed and synthesized a series of 2,4-disubstituted quinazoline (B50416) derivatives aimed at combating Alzheimer's disease. rsc.orgresearchgate.net The structure-activity relationship (SAR) studies identified that the placement of a chlorine atom at the C8 position was beneficial for inhibiting the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of AD. researchgate.net

One of the standout compounds from this research, 8-chloro-N²-isopropyl-N⁴-phenethylquinazoline-2,4-diamine (Table 1, Compound 1), emerged as a potent inhibitor of Aβ40 aggregation with an IC₅₀ value of 900 nM. rsc.orgresearchgate.net This was significantly more potent than the reference compound, curcumin. rsc.org Furthermore, this compound also demonstrated the ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), two key enzymes in the cholinergic pathway, showcasing its multi-target profile. rsc.orgresearchgate.net Another derivative, 8-chloro-N⁴-(3,4-dimethoxyphenethyl)-N²-isopropylquinazoline-2,4-diamine (Table 1, Compound 2), was identified as the most potent inhibitor of Aβ42 aggregation. rsc.orgresearchgate.net

Table 1: Activity of 8-Chloroquinazoline (B1587598) MTDLs in Alzheimer's Disease Research
Compound NumberChemical NameTargetActivity (IC₅₀)Reference
18-chloro-N²-isopropyl-N⁴-phenethylquinazoline-2,4-diamineAβ40 Aggregation900 nM rsc.org, researchgate.net
18-chloro-N²-isopropyl-N⁴-phenethylquinazoline-2,4-diamineAcetylcholinesterase (AChE)8.6 µM rsc.org, researchgate.net
18-chloro-N²-isopropyl-N⁴-phenethylquinazoline-2,4-diamineButyrylcholinesterase (BuChE)2.6 µM rsc.org, researchgate.net
28-chloro-N⁴-(3,4-dimethoxyphenethyl)-N²-isopropylquinazoline-2,4-diamineAβ42 Aggregation~1.5 µM rsc.org, researchgate.net

Fluorescent probes are indispensable tools in biology and chemistry, designed to visualize and detect specific molecules, ions, or enzymatic activities within complex environments like living cells. nih.gov The design of these probes often relies on modulating the fluorescence properties of a core fluorophore through mechanisms like photoinduced electron transfer (PeT) or spirocyclization. nih.gov

The quinazoline ring system, due to its aromatic and heterocyclic nature, possesses inherent photophysical properties that can be harnessed to create fluorescent molecules. exaly.com By attaching specific recognition moieties to the quinazoline scaffold, it is possible to design probes that exhibit a change in fluorescence (e.g., "turn-on" or "turn-off") upon binding to a target analyte. rsc.orgmdpi.com For instance, 4-aminoquinazoline derivatives have been investigated as components of fluorescent probes. exaly.com While specific examples detailing the development of fluorescent probes directly from this compound are not extensively documented, its structural framework represents a viable platform for such applications, particularly for creating probes to study biological systems where quinazoline-based ligands are known to interact.

Chemical biology utilizes small molecules, known as chemical probes, to study and manipulate biological systems. evitachem.com These probes are designed for high potency and selectivity towards a specific biological target, allowing researchers to investigate the target's function in cellular or in vivo contexts. nih.gov The quinazoline scaffold has proven to be an excellent starting point for the development of such probes. evitachem.comnih.gov

For example, a highly potent and selective cellular probe for the lysine (B10760008) methyltransferases G9a and GLP, named UNC0638 , was developed from a 2,4-diaminoquinazoline scaffold. nih.gov This probe allowed for the detailed investigation of the biological roles of these enzymes. In another study, an aminoquinazoline scaffold was used to develop potent inhibitors of the enzyme MTH1, which helped to probe its role in the survival of cancer cells. acs.org These examples demonstrate the utility of the quinazoline framework in creating sophisticated tools for fundamental biological research. The this compound structure, with its defined substitution pattern, offers a precise template for developing novel probes to explore new biological questions.

Conceptual Application in Therapeutic Area Research (without clinical data)

The versatility of the this compound scaffold makes it an attractive candidate for exploratory research in various therapeutic areas. Preclinical, in vitro studies have highlighted its potential in the context of neurological disorders and inflammatory processes.

Neurodegenerative conditions like Alzheimer's disease are characterized by a complex interplay of factors, including cholinergic deficits, glutamate (B1630785) excitotoxicity, and the aggregation of amyloid-beta peptides. mdpi.comnih.gov The 8-chloroquinazoline scaffold has been specifically investigated as a basis for designing agents that can address these interconnected pathways.

As detailed in section 7.1.1, derivatives of 8-chloro-2,4-diaminoquinazoline have shown significant promise as multi-target inhibitors relevant to Alzheimer's disease. rsc.orgresearchgate.net Research has demonstrated their ability to potently inhibit the aggregation of both Aβ40 and Aβ42 peptides while also modulating the activity of cholinesterase enzymes (Table 1). rsc.orgresearchgate.net Broader studies on related quinazoline derivatives have also explored their potential as antagonists of the N-methyl-d-aspartate (NMDAR) receptor to mitigate excitotoxicity and as inhibitors of monoamine oxidase (MAO) enzymes, which are additional targets in neurodegenerative disease research. mdpi.com These conceptual studies underscore the potential of the this compound framework in the discovery of new lead compounds for neurological disorders.

Table 2: Investigated Targets of Quinazoline Scaffolds in Neurological Research
TargetTherapeutic Rationale in Neurological DisordersScaffold/Derivative ExampleReference(s)
Acetylcholinesterase (AChE)Reduces breakdown of acetylcholine (B1216132), addressing cholinergic deficits.8-chloro-N²-isopropyl-N⁴-phenethylquinazoline-2,4-diamine mdpi.com, rsc.org, researchgate.net
Butyrylcholinesterase (BuChE)Complements AChE inhibition, also involved in acetylcholine metabolism.8-chloro-N²-isopropyl-N⁴-phenethylquinazoline-2,4-diamine rsc.org, researchgate.net
Amyloid-Beta (Aβ) AggregationPrevents the formation of toxic plaques, a key pathological hallmark of AD.8-chloro-N⁴-(3,4-dimethoxyphenethyl)-N²-isopropylquinazoline-2,4-diamine rsc.org, researchgate.net
N-Methyl-D-Aspartate Receptor (NMDAR)Modulates glutamatergic neurotransmission to prevent excitotoxicity.N-methylpropargylamino-quinazoline derivatives mdpi.com
Monoamine Oxidase (MAO-A/B)Regulates neurotransmitter levels and reduces oxidative stress.N-methylpropargylamino-quinazoline derivatives mdpi.com

The quinazoline nucleus and its derivatives are widely recognized for their potential anti-inflammatory properties. researchgate.netmdpi.comresearchgate.net Numerous studies have synthesized and evaluated various substituted quinazolines and quinazolinones for their ability to mitigate inflammation in preclinical models. researchgate.netscienceopen.com

The anti-inflammatory activity of these compounds is often assessed using methods such as the carrageenan-induced paw edema test in rats, where they have shown varying degrees of edema inhibition. researchgate.net For example, a series of newer quinazolin-4-one derivatives exhibited anti-inflammatory activity ranging from 16.3% to 36.3% inhibition of edema. researchgate.net The proposed mechanisms for these effects often involve the modulation of key inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes. While research has not focused exclusively on the 8-chloro-4-amino derivative, the consistent anti-inflammatory activity reported for the broader quinazoline class suggests that this scaffold is a promising template for the development of novel anti-inflammatory agents. researchgate.netmdpi.com

Future Perspectives and Research Directions

Unexplored Synthetic Avenues for 8-Chloroquinazolin-4-amine

The synthesis of the quinazoline (B50416) core has traditionally relied on methods like the Niementowski reaction. actascientific.com However, modern organic synthesis offers a plethora of more efficient, sustainable, and versatile strategies that remain largely unexplored for the specific synthesis of this compound.

Future synthetic research could focus on:

Transition Metal-Catalyzed Reactions: Methodologies employing catalysts like palladium, copper, and iron have revolutionized the formation of N-heterocycles. mdpi.comnih.gov Unexplored avenues include the application of palladium-catalyzed aminocarbonylation–condensation–oxidation sequences or copper-catalyzed cascade reactions using readily available starting materials to construct the 8-chloro-substituted quinazoline core. organic-chemistry.orgfrontiersin.org These methods often offer milder reaction conditions and broader functional group tolerance compared to classical approaches.

C-H Bond Activation/Functionalization: Direct C-H activation is a powerful tool for creating complex molecules by forming carbon-carbon or carbon-heteroatom bonds without pre-functionalized starting materials. Future work could explore the late-stage C-H chlorination of a pre-formed quinazolin-4-amine (B77745) scaffold at the C-8 position or build the chlorinated benzene (B151609) ring portion of the molecule through C-H activation strategies prior to cyclization.

One-Pot, Multi-Component Reactions (MCRs): MCRs are highly efficient processes where multiple reactants combine in a single step to form a complex product, minimizing waste and purification steps. nih.govnih.gov Designing a novel one-pot reaction that incorporates a chlorinated aniline (B41778) derivative, a nitrogen source (like ammonium (B1175870) acetate), and a suitable third component could provide a rapid and efficient route to this compound and its analogues. nih.gov

Microwave-Assisted and Flow Chemistry Synthesis: These technologies can significantly accelerate reaction times, improve yields, and allow for safer, more controlled reaction conditions. researchgate.net Exploring microwave-assisted protocols or developing a continuous flow synthesis for this compound could offer advantages in terms of scalability and process optimization. nih.gov

Emerging Biological Targets and Pathways for Quinazoline Derivatives

The biological activity of quinazoline derivatives has been historically focused on their role as kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR). nih.gov However, the versatility of the quinazoline scaffold allows it to interact with a much broader range of biological targets. Future research will likely expand the therapeutic potential of derivatives like this compound by exploring these emerging targets.

Key emerging areas include:

Poly(ADP-ribose) Polymerase (PARP) Inhibition: PARP inhibitors have shown significant promise in cancer therapy, particularly for cancers with specific DNA repair defects. nih.gov Several 2-substituted-quinazolinone derivatives have been identified as potent PARP inhibitors, suggesting that the core quinazoline structure is well-suited for targeting this enzyme family. nih.gov

Tubulin Polymerization Inhibition: Microtubules are critical for cell division, making them an important target for anticancer drugs. nih.gov Certain 2,4-disubstituted quinazolines act as vascular disrupting agents and inhibit tubulin polymerization, leading to apoptosis. nih.gov

Topoisomerase Inhibition: These enzymes are essential for managing DNA topology during replication and transcription. nih.gov Quinazoline derivatives have been designed that show strong inhibitory activity against both topoisomerase I and II, highlighting another avenue for anticancer drug development. nih.gov

Antimicrobial and Antiviral Targets: Beyond cancer, quinazolines have demonstrated a wide spectrum of activities, including antibacterial, antifungal, antiviral, and anti-tubercular effects. nih.govactascientific.commdpi.com Structure-activity relationship studies indicate that substitutions at various positions, including halogenation at the C-6 and C-8 positions, can significantly influence antimicrobial potency. actascientific.comnih.gov This suggests potential in developing this compound derivatives as novel anti-infective agents.

Target Class Specific Target Example Therapeutic Area Reference
DNA Repair EnzymesPoly-(ADP-ribose)-polymerase (PARP)Oncology nih.gov
Cytoskeletal ProteinsTubulinOncology nih.govnih.gov
DNA Topology EnzymesTopoisomerase I & IIOncology nih.gov
Kinases (Emerging)Aurora Kinase, VEGFR-2Oncology nih.govacs.org
VariousDihydrofolate reductase (DHFR)Oncology, Infectious Disease nih.gov

Advances in Computational Prediction and Design

Computer-Aided Drug Design (CADD) has become an indispensable tool in modern medicinal chemistry, enabling the rapid and cost-effective design of new therapeutic agents. researchgate.netresearchgate.net These computational techniques can be powerfully applied to accelerate the development of this compound derivatives.

Future directions in this area include:

Molecular Docking and Dynamics: In silico molecular docking can predict how a molecule like this compound binds to the active site of a specific biological target. ijfmr.comnih.gov This allows for the virtual screening of large libraries of potential derivatives and the rational design of modifications to improve binding affinity and selectivity. Molecular dynamics simulations can further validate these binding poses and assess the stability of the ligand-receptor complex over time. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. sdiarticle3.com By developing a QSAR model for a set of quinazoline analogues, researchers can predict the activity of new, unsynthesized derivatives, helping to prioritize which compounds to synthesize and test. sdiarticle3.com

ADMET Prediction: A significant challenge in drug development is ensuring that a compound has favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Computational tools like the SwissADME online platform can predict these properties based on a molecule's structure, identifying potential liabilities such as poor solubility, metabolic instability, or potential for off-target effects early in the design process. nih.govresearchgate.net

Development of Novel Analytical Techniques for Quinazoline Characterization

The robust characterization of newly synthesized compounds is fundamental to chemical research. While standard techniques like NMR, IR, and mass spectrometry are well-established, advancements in analytical chemistry offer more sensitive and detailed characterization of quinazoline derivatives.

Future research will likely incorporate:

Advanced Chromatographic Methods: Techniques such as Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) provide exceptional separation efficiency and accurate mass measurements, enabling the detection and identification of low-level impurities and metabolites of quinazoline compounds.

X-ray Crystallography: Obtaining a single-crystal X-ray structure provides unambiguous proof of a molecule's three-dimensional structure. This is invaluable for confirming stereochemistry and understanding the solid-state packing and intermolecular interactions of new this compound derivatives, which can influence properties like solubility and bioavailability.

Chiral Separation Techniques: For quinazoline derivatives that are chiral, developing specific analytical methods using chiral chromatography (either HPLC or Supercritical Fluid Chromatography) is essential to separate and characterize individual enantiomers, as they often exhibit different biological activities and toxicological profiles.

Integration of Chemical Biology and High-Throughput Screening in Quinazoline Research

The convergence of chemical biology and high-throughput screening (HTS) has dramatically accelerated the pace of drug discovery. universiteitleiden.nlethz.ch These approaches move beyond testing a single compound against a single target and instead enable the massive-scale interrogation of chemical libraries against diverse biological systems.

The future of quinazoline research will be heavily influenced by:

Quantitative High-Throughput Screening (qHTS): Unlike traditional HTS which tests compounds at a single concentration, qHTS generates concentration-response curves for thousands of compounds in a single experiment. pnas.org This provides a much richer dataset, allowing for the immediate identification of compounds with a wide range of potencies and efficacies and the elucidation of structure-activity relationships directly from the primary screen. pnas.org Applying qHTS to a library of diverse quinazoline derivatives could rapidly uncover novel biological activities.

Phenotypic Screening: This approach involves screening compounds for their effect on a cellular or organismal phenotype (e.g., cancer cell death, inhibition of bacterial growth) without a preconceived notion of the molecular target. researchgate.net A library of quinazolines, including this compound, could be screened in various phenotypic assays to identify unexpected therapeutic applications. Subsequent target deconvolution studies would then be used to identify the specific protein or pathway responsible for the observed effect.

Chemical Probe Development: Chemical biology utilizes small molecules as "probes" to study biological processes. ethz.ch A potent and selective derivative of this compound could be developed into a chemical probe by attaching a reporter tag (like a fluorescent dye or biotin). Such a probe would be a valuable tool for studying the compound's target engagement, localization within cells, and downstream biological effects. ethz.ch

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 8-chloroquinazolin-4-amine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution of 4-chloroquinazoline with amines. For example, reacting 6-bromo-4-chloroquinazoline with thiophen-2-ylmethanamine in DMF using Hunig’s base as a catalyst achieves >95% purity after purification via silica column chromatography with gradient elution (ethyl acetate/hexanes) . Optimization includes:

  • Temperature control : Room temperature for amine coupling to avoid side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
  • Purification : Sequential washes with KHSO₄ and LiCl remove unreacted reagents .

Q. How can structural characterization of this compound derivatives be systematically validated?

  • Methodological Answer : Use a multi-technique approach:

  • ¹H/¹³C NMR : Assign peaks based on coupling constants and chemical shifts (e.g., δ 8.99 ppm for quinazoline protons) .
  • HRMS (ESI) : Confirm molecular weight with <0.1 ppm error (e.g., m/z 362.0957 for C₂₀H₁₆N₃O₂S) .
  • LCMS purity : Gradient elution (acetonitrile/water with TFA) ensures >95% purity .

Q. What are the primary biological targets of this compound derivatives, and how are preliminary assays designed?

  • Methodological Answer : These compounds often target kinase enzymes (e.g., CDC2-like kinases). Assay design includes:

  • Enzyme inhibition assays : Measure IC₅₀ values using ATP-coupled reactions .
  • Selectivity screening : Test against kinase panels (e.g., Reaction Biology Corporation’s kinase profiling) to identify off-target effects .

Advanced Research Questions

Q. How can researchers resolve contradictory data in the biological activity of this compound analogs across different cell lines?

  • Methodological Answer :

  • Dose-response profiling : Compare IC₅₀ values in multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific toxicity .
  • Metabolic stability assays : Use liver microsomes to assess compound degradation rates, which may explain variability .
  • Target engagement studies : Employ CETSA (Cellular Thermal Shift Assay) to confirm direct binding to intended targets .

Q. What strategies improve the selectivity of this compound derivatives for specific kinase isoforms?

  • Methodological Answer :

  • Structural modeling : Dock compounds into kinase active sites (e.g., using Schrödinger Suite) to identify key residues for modification .
  • Fragment-based design : Introduce substituents (e.g., benzo[d][1,3]dioxol-5-yl groups) to exploit isoform-specific hydrophobic pockets .
  • SAR analysis : Correlate substituent electronegativity (e.g., chloro vs. methoxy) with inhibition profiles .

Q. How can microwave-assisted synthesis enhance the efficiency of this compound derivatization?

  • Methodological Answer :

  • Reduced reaction time : Microwave heating (e.g., 150°C for 1 hour) accelerates Suzuki-Miyaura couplings, achieving 58% yield for aryl-substituted derivatives .
  • Improved reproducibility : Precise temperature control minimizes byproduct formation.
  • Scalability : Optimize power settings (e.g., Biotage Initiator® protocols) for gram-scale synthesis .

Q. What computational methods are effective in predicting the physicochemical properties of this compound derivatives?

  • Methodological Answer :

  • QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .
  • DFT calculations : Analyze electron density maps to optimize substituent placement for target binding .
  • ADMET prediction : Tools like SwissADME estimate metabolic stability and toxicity early in development .

Data Analysis and Experimental Design

Q. How should researchers design controls to validate the specificity of this compound in enzyme inhibition assays?

  • Methodological Answer :

  • Negative controls : Use compound-free reactions and inactive analogs (e.g., 4-amine-free quinazolines) .
  • Positive controls : Include known inhibitors (e.g., staurosporine for kinase assays) to benchmark activity .
  • Counter-screening : Test against unrelated enzymes (e.g., phosphatases) to confirm target specificity .

Q. What statistical approaches are recommended for analyzing dose-response data in structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Nonlinear regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate IC₅₀ and Hill coefficients .
  • ANOVA with post-hoc tests : Compare means across substituent groups to identify significant trends .
  • Principal Component Analysis (PCA) : Reduce dimensionality of SAR data to highlight critical molecular features .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.